molecular formula C19H14O4 B12560347 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid CAS No. 166983-93-3

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid

Katalognummer: B12560347
CAS-Nummer: 166983-93-3
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: BCRNAQXCLAFUJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid typically involves the acylation of 5-phenylnaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.

    Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Carboxy-5-phenylnaphthalene-2-carboxylic acid.

    Reduction: 6-(Acetyloxy)-5-cyclohexylnaphthalene-2-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl and naphthalene groups can interact with hydrophobic pockets in proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Hydroxy-5-phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.

    6-(Methoxy)-5-phenylnaphthalene-2-carboxylic acid: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity and applications.

    5-Phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group entirely, resulting in different chemical properties and uses.

Uniqueness

6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

166983-93-3

Molekularformel

C19H14O4

Molekulargewicht

306.3 g/mol

IUPAC-Name

6-acetyloxy-5-phenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H14O4/c1-12(20)23-17-10-8-14-11-15(19(21)22)7-9-16(14)18(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22)

InChI-Schlüssel

BCRNAQXCLAFUJS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.